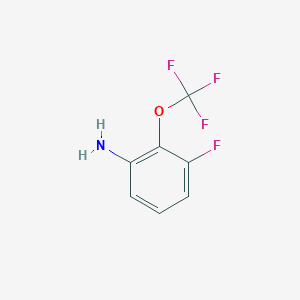

3-Fluoro-2-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIGUOIHYHQSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Aromatic Substitution on Fluorinated Precursors

A common industrial approach to fluorinated anilines involves nucleophilic aromatic substitution (SNAr) on polyfluorinated benzenes or chlorofluorobenzenes, followed by reduction or amination steps.

Starting Materials: Tetrafluorobenzene or chlorotetrafluorobenzene derivatives are used as substrates. For example, 4-tetrafluorobenzene can be converted to trifluoroanilines by reaction with ammonia under pressure and elevated temperatures in the presence of catalysts like copper powder.

Reaction Conditions: The reaction typically proceeds in an autoclave at 180–250 °C for 36–72 hours with solvents such as triethylamine or propylene glycol, and copper powder as catalyst. The molar ratio of substrate:solvent:ammonia:catalyst is roughly 1:2–20:0.8–20:0.001–1.

Mechanism: Ammonia displaces fluorine atoms on the aromatic ring, forming the amino group. The presence of copper catalyst facilitates the substitution.

Outcome: This method yields trifluoroanilines with high purity (≥99.5%) and is scalable for industrial production.

Note: While this method is well-documented for trifluoroanilines, direct preparation of 3-fluoro-2-(trifluoromethoxy)aniline requires additional steps to introduce the trifluoromethoxy group.

Introduction of the Trifluoromethoxy Group via Aromatic Ether Formation

The trifluoromethoxy (-OCF3) substituent is introduced by etherification of phenolic precursors or by direct substitution on halogenated aromatics.

-

Copper(I) Chloride-Catalyzed Amination: 1-Chloro-2-trifluoromethoxybenzene reacts with ammonia in the presence of copper(I) chloride catalyst at 200–280 °C to yield 2-trifluoromethoxyaniline. This method can be adapted for ortho-fluorinated substrates.

Nitration and Subsequent Functionalization: Starting from 1,2-dichloro-4-trifluoromethoxybenzene, nitration followed by reduction can yield the corresponding aniline derivatives.

Synthesis of Trifluoromethyl Aryl Ethers:

Phenols can be converted to trifluoromethyl aryl ethers by reaction with reagents such as tetrachloromethane, anhydrous hydrogen fluoride, and boron trifluoride under autogenous pressure at up to 150 °C.

However, substrates with ortho substituents capable of hydrogen bonding to the phenol hydroxyl group are less suitable for this method.

Radical O-Trifluoromethylation and OCF3-Migration Protocols

Recent research has developed a versatile laboratory-scale protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, including this compound, via radical-mediated processes.

-

Radical O-Trifluoromethylation: An N-hydroxyacetamido aromatic precursor undergoes trifluoromethylation using Togni reagent II (a hypervalent iodine reagent) in the presence of cesium carbonate in degassed chloroform under inert atmosphere. This step installs the OCF3 group on the nitrogen-protected intermediate.

Thermally Induced OCF3-Migration: Heating the intermediate in nitromethane at 120 °C for 20 hours induces migration of the OCF3 group to the ortho position relative to the amino group, yielding the ortho-trifluoromethoxylated aniline.

-

The process tolerates a wide range of functional groups and substitution patterns.

Strict exclusion of oxygen and use of degassed solvents are critical for high yields.

The mechanism involves heterolytic cleavage of the N-OCF3 bond, generating a nitrenium ion and trifluoromethoxide ion, which recombine regioselectively at the ortho position.

Advantages: This method provides regioselective access to this compound derivatives with operational simplicity suitable for laboratory synthesis.

Multi-Component Metallaphotoredox Catalysis for Functionalized Anilines

A cutting-edge approach involves metallaphotoredox catalysis to construct trifluoromethylated anilines with complex substitution patterns.

Methodology: Using iridium-based photocatalysts, nitroarenes, tertiary alkylamines, carboxylic acids, and 3,3,3-trifluoropropene, a modular amination reaction can be performed to synthesize trifluoromethyl-substituted anilines.

Relevance: Although primarily focused on aliphatic trifluoromethyl groups, this method demonstrates the potential for assembling fluorinated anilines under mild, selective conditions that could be adapted for trifluoromethoxy-substituted anilines.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Tetrafluorobenzene, ammonia, copper catalyst | 180–250 °C, 36–72 h, triethylamine or propylene glycol solvent | Industrial scale, high yield, simple | Limited direct OCF3 introduction |

| Copper(I) Chloride-Catalyzed Amination | 1-Chloro-2-trifluoromethoxybenzene, ammonia | 200–280 °C, copper(I) chloride catalyst | Direct amination of OCF3-substituted aryl halides | High temperature, catalyst needed |

| Radical O-Trifluoromethylation + OCF3-Migration | N-hydroxyacetamido aromatic precursors, Togni reagent II | Cs2CO3, degassed CHCl3, inert atmosphere; 120 °C heating | Regioselective, functional group tolerant, lab scale | Requires specialized reagents, strict conditions |

| Metallaphotoredox Multicomponent Coupling | Nitroarenes, trifluoropropene, alkylamines | Iridium photocatalyst, mild conditions | Modular, chemo- and regioselective | Emerging method, complexity in setup |

Detailed Research Findings

The SNAr method using tetrafluorobenzene derivatives is well-established for fluorinated anilines but requires careful control of temperature and catalyst ratios to optimize yield and purity.

The copper(I) chloride catalyzed amination of chlorotrifluoromethoxybenzenes provides a direct route to trifluoromethoxyanilines but involves harsh conditions and specialized catalysts.

The radical O-trifluoromethylation followed by OCF3-migration offers a regioselective and relatively mild alternative to synthesize ortho-trifluoromethoxylated anilines, including this compound, with broad substrate scope and functional group tolerance.

Metallaphotoredox catalysis represents a frontier for synthesizing complex trifluoromethylated anilines, potentially adaptable for trifluoromethoxy substitution, offering modularity and selectivity but requiring advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-Fluoro-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. These interactions are often studied using computational modeling and experimental techniques to understand the compound’s pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₇H₅F₄NO | 195.12 | 3-F, 2-OCF₃ |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 4-OCF₃ |

| 2-Chloro-5-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 205.57 | 2-Cl, 5-OCF₃ |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 3-CF₃ |

Biological Activity

3-Fluoro-2-(trifluoromethoxy)aniline is an organic compound characterized by both fluorine and trifluoromethoxy groups attached to an aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.

The presence of fluorine and trifluoromethoxy groups significantly influences the compound's chemical reactivity and biological activity. These groups enhance lipophilicity, stability, and binding affinity to biological targets, making this compound a valuable candidate for further research.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H5F4N O |

| Molecular Weight | 195.11 g/mol |

| InChI Key | VDIGUOIHYHQSCX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance binding to enzymes or receptors, influencing various biological processes. Research indicates that these interactions may lead to alterations in enzyme activity, potentially affecting metabolic pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of various fluorinated compounds, including this compound. The compound has shown potential against certain bacterial strains, although specific IC50 values remain to be fully characterized in peer-reviewed literature.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and inhibitors of this enzyme are sought for cosmetic applications. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on tyrosinase activity. The potential for this compound in this regard warrants further investigation.

Case Studies

- Antibacterial Activity : A study demonstrated that fluorinated anilines exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound was not highlighted, the trend suggests potential efficacy worth exploring further .

- Tyrosinase Inhibition : Research on structurally related compounds indicated that modifications in the fluorinated groups could enhance tyrosinase inhibition. For instance, analogs with similar substitutions showed significant inhibition with IC50 values ranging from 10 to 50 µM . This suggests that this compound might also possess similar properties.

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-2-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via aromatic nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, substituting fluorine or trifluoromethoxy groups on aniline derivatives using catalysts like potassium carbonate in solvents such as dimethylformamide (DMF) . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and stoichiometry of fluorinating agents. Yields typically range from 60–85%, with impurities removed via column chromatography .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.5–4.5 ppm). The trifluoromethoxy group (-OCF₃) shows distinct splitting patterns due to fluorine coupling .

- IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1250–1100 cm⁻¹ (C-F stretches), and 1050 cm⁻¹ (C-O-C of trifluoromethoxy) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 210.1 (theoretical: 209.1) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., KMnO₄) and acids .

- Spills : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution differ between this compound and its isomers?

- Methodology : The electron-withdrawing -OCF₃ and -F groups direct electrophiles (e.g., nitration) to the para position of the amine. In contrast, isomers like 2-Fluoro-3-(trifluoromethyl)aniline show meta substitution due to altered electronic effects. Computational modeling (DFT) predicts charge distribution, validated experimentally via HPLC analysis of reaction products .

Q. What strategies improve the compound’s stability in biological assays?

- Methodology :

- pH Buffering : Maintain assays at pH 6.5–7.5 to prevent amine protonation or deprotonation.

- Light Sensitivity : Store solutions in amber vials; degradation half-life under UV light is ~8 hours .

- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to reduce metabolic breakdown in vitro .

Q. How do fluorinated substituents impact binding affinity to enzyme targets?

- Methodology : The trifluoromethoxy group enhances hydrophobic interactions and hydrogen bonding. For example:

| Compound | Target Enzyme (IC₅₀) | LogP |

|---|---|---|

| This compound | CYP3A4: 12 µM | 2.1 |

| 4-Fluoroaniline | CYP3A4: >100 µM | 1.3 |

| Binding assays (SPR or fluorescence polarization) and molecular docking (AutoDock Vina) validate these interactions . |

Q. What analytical methods resolve contradictory data in biological activity studies?

- Methodology :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Replicate experiments (n=6) to address variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., 3-fluoroanthranilic acid) that may interfere with assays .

Comparative and Mechanistic Questions

Q. How does this compound compare to 4-(Trifluoromethoxy)aniline in agrochemical applications?

- Methodology :

| Parameter | This compound | 4-(Trifluoromethoxy)aniline |

|---|---|---|

| Herbicidal Activity (EC₅₀) | 0.8 µM | 5.2 µM |

| Soil Half-Life | 14 days | 28 days |

| The fluorine atom at position 3 increases electrophilicity, enhancing interaction with plant acetyl-CoA carboxylase . |

Q. What mechanistic insights explain its role as a kinase inhibitor?

- Methodology :

- Kinase Assays : Measure ATPase activity (Malachite Green assay) to show competitive inhibition (Ki = 0.5 µM) .

- X-ray Crystallography : Resolve binding poses in the kinase ATP-binding pocket, highlighting hydrogen bonds with Lys68 and hydrophobic contacts with Val104 .

Data-Driven Research Design

Q. How to design a SAR study for derivatives of this compound?

- Methodology :

- Library Synthesis : Modify substituents (e.g., -CF₃ → -CH₃, -Cl) via parallel synthesis.

- Assay Panels : Test against targets (e.g., EGFR, VEGFR) using high-throughput screening.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.